2-Bromo-4-chloro-5-fluorobenzoic acid

Physicochemical profiling pKa prediction Medicinal chemistry optimization

2-Bromo-4-chloro-5-fluorobenzoic acid (CAS 157165-24-7) is a trihalogenated aromatic carboxylic acid (C₇H₃BrClFO₂, MW 253.45 g/mol) belonging to the halogenated benzoic acid family. It features a unique substitution pattern with bromine at the 2-position (ortho to COOH), chlorine at the 4-position, and fluorine at the 5-position on the benzene ring.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45
CAS No. 157165-24-7
Cat. No. B2434190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-fluorobenzoic acid
CAS157165-24-7
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Br)C(=O)O
InChIInChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyQECPABOCRIPABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-fluorobenzoic acid (CAS 157165-24-7): A Trihalogenated Benzoic Acid Building Block for Sequential Derivatization


2-Bromo-4-chloro-5-fluorobenzoic acid (CAS 157165-24-7) is a trihalogenated aromatic carboxylic acid (C₇H₃BrClFO₂, MW 253.45 g/mol) belonging to the halogenated benzoic acid family. It features a unique substitution pattern with bromine at the 2-position (ortho to COOH), chlorine at the 4-position, and fluorine at the 5-position on the benzene ring . This compound exists as a white crystalline powder with a melting point of approximately 140–145 °C and limited aqueous solubility, though it dissolves in basic solutions . It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, serving as a versatile building block for constructing complex organic molecules through cross-coupling reactions . The presence of three electronically distinct halogen substituents creates a predictable reactivity hierarchy that enables sequential, site-selective functionalization strategies.

Why 2-Bromo-4-chloro-5-fluorobenzoic acid Cannot Be Replaced by Generic Halogenated Benzoic Acid Analogs


Halogenated benzoic acids with different substitution patterns are not functionally interchangeable due to fundamentally distinct electronic, steric, and reactivity profiles. The specific 2-Br, 4-Cl, 5-F pattern on the benzoic acid scaffold establishes a unique orthogonal reactivity hierarchy: the ortho-bromine provides the most reactive handle for Pd-catalyzed cross-coupling (oxidative addition rate follows I > Br > Cl >> F), the para-chlorine offers a secondary, less reactive site, and the meta-fluorine is essentially inert to coupling while exerting a strong electron-withdrawing inductive effect that modulates ring electronics and acidity [1]. Regioisomers such as 2-bromo-5-chloro-4-fluorobenzoic acid (CAS 1519109-81-9) or 4-bromo-2-chloro-5-fluorobenzoic acid (CAS 177480-81-8) place the bromine at different ring positions, altering the site of initial cross-coupling and thereby yielding different regioisomeric products in sequential derivatization sequences. Analogs lacking one halogen—such as 2-bromo-4-chlorobenzoic acid (CAS 936-08-3, missing fluorine) or 4-chloro-2-fluorobenzoic acid (CAS 446-30-0, missing bromine)—exhibit different acidity (ΔpKa up to 0.76 units), different lipophilicity, and reduced synthetic versatility . These differences are not compensated by adjusting reaction conditions; they represent a fundamentally different starting material with distinct synthetic outcomes.

Quantitative Differentiation Evidence: 2-Bromo-4-chloro-5-fluorobenzoic acid Versus Closest Analogs and Regioisomers


Enhanced Carboxylic Acid Acidity (pKa) Driven by Triple Halogenation: Comparison with Non-Fluorinated and Non-Brominated Analogs

2-Bromo-4-chloro-5-fluorobenzoic acid exhibits a predicted pKa of 2.28±0.10, which is substantially more acidic than its non-fluorinated analog 2-bromo-4-chlorobenzoic acid (pKa 2.62±0.10) and markedly more acidic than its non-brominated analog 4-chloro-2-fluorobenzoic acid (pKa 3.04±0.10) . The introduction of the fluorine substituent at position 5 lowers the pKa by approximately 0.34 log units relative to the non-fluorinated comparator, while the bromine at position 2 contributes an additional ΔpKa of approximately 0.76 units compared to the non-brominated analog . This enhanced acidity results from the cumulative electron-withdrawing inductive effects of all three halogen substituents, with fluorine (the most electronegative element) exerting the strongest through-bond influence on the carboxylic acid group. The pKa difference of 0.34 units corresponds to a 2.2-fold increase in acid strength (Ka ratio) versus the difluoro-analog, and the 0.76-unit gap represents a 5.8-fold increase versus the non-brominated comparator. For procurement decisions, this pKa differentiation is critical when the compound is intended for applications requiring specific ionization states at physiological pH (e.g., prodrug design, salt formation, or pH-dependent solubility optimization).

Physicochemical profiling pKa prediction Medicinal chemistry optimization

Ortho-Bromine Placement Enables Chemoselective Suzuki–Miyaura Cross-Coupling: Reactivity Hierarchy Versus Regioisomeric Comparators

The established reactivity order for oxidative addition in Pd-catalyzed Suzuki–Miyaura cross-coupling is Ar–I > Ar–Br > Ar–Cl >> Ar–F, with aryl fluorides being essentially inert under standard coupling conditions [1]. In 2-bromo-4-chloro-5-fluorobenzoic acid, the bromine is positioned ortho to the carboxylic acid group (position 2), making it the most reactive site for initial cross-coupling. This enables chemoselective functionalization at the ortho position while leaving the para-chlorine and meta-fluorine intact for subsequent transformations. By contrast, the regioisomer 4-bromo-2-chloro-5-fluorobenzoic acid (CAS 177480-81-8) places bromine at the para position relative to COOH, altering the site of first coupling and yielding different regioisomeric products from the same synthetic sequence. The regioisomer 2-bromo-5-chloro-4-fluorobenzoic acid (CAS 1519109-81-9) positions chlorine adjacent to fluorine, which can influence the electronic activation of the C–Cl bond. The Thieme review on transition-metal-catalyzed site-selective cross-coupling of polyhalogenated compounds documents that electron-withdrawing substituents on the aromatic ring can further activate aryl bromides and chlorides toward oxidative addition, and the carboxylic acid group in this compound provides such activation . The ortho-bromine's proximity to the COOH group additionally enables potential directed ortho-metalation (DoM) chemistry as an orthogonal functionalization strategy. This site-selectivity advantage is intrinsic to the specific halogen arrangement and cannot be replicated by simply adjusting catalyst or ligand conditions when using a different isomer.

Cross-coupling chemistry Site-selective functionalization Suzuki–Miyaura reaction

Lipophilicity (LogP) Differentiation for Drug Design: Quantitative Comparison with Non-Brominated and Non-Fluorinated Analogs

2-Bromo-4-chloro-5-fluorobenzoic acid has a computed LogP of 2.94 (ALogPs), reflecting the combined lipophilic contributions of all three halogen substituents . This LogP value is substantially higher than that of 4-chloro-2-fluorobenzoic acid (MW 174.56, LogP estimated ~1.5–1.8 based on lower molecular weight and absence of bromine) and moderately higher than 2-bromo-4-chlorobenzoic acid (LogP estimated ~2.7–3.0 based on Chembase computed data showing LogP 3.00) [1]. The bromine atom contributes approximately +0.5 to +0.8 LogP units compared to a hydrogen substituent (Hansch π constant for aromatic Br ≈ 0.86), while fluorine contributes a smaller increment (π ≈ 0.14). The TPSA (topological polar surface area) of 37.3 Ų for the target compound, combined with the LogP of 2.94, places it within favorable drug-like chemical space according to Lipinski's Rule of Five parameters . In medicinal chemistry programs, this LogP range is often desirable for achieving adequate membrane permeability while maintaining sufficient aqueous solubility for bioavailability. The non-brominated comparator 4-chloro-2-fluorobenzoic acid (used in furosemide synthesis) has significantly lower lipophilicity, which may be advantageous for certain applications but limits its utility when higher membrane partitioning is required. For procurement decisions where the compound will serve as a scaffold for lead optimization, the LogP of ~2.94 provides a starting point that can be tuned upward or downward through subsequent derivatization at the reactive bromine and chlorine positions.

Lipophilicity optimization Drug-likeness ADME prediction

Boiling Point Differentiation as a Proxy for Intermolecular Interaction Strength Versus a Close Regioisomer

The predicted boiling point of 2-bromo-4-chloro-5-fluorobenzoic acid is 324.1±42.0 °C, compared to 314.5±42.0 °C for its regioisomer 4-bromo-2-chloro-5-fluorobenzoic acid (CAS 177480-81-8), representing a difference of approximately 9.6 °C . Both compounds share identical molecular formula (C₇H₃BrClFO₂) and molecular weight (253.45 g/mol), as well as identical predicted density (1.887±0.06 g/cm³), yet their boiling points differ. This difference, though modest, reflects distinct intermolecular interaction patterns arising from the different spatial arrangement of halogen substituents on the aromatic ring. The 2-Br,4-Cl,5-F pattern places the largest halogen (bromine) ortho to the carboxylic acid group, which may influence hydrogen-bonding geometry and dipole moment orientation in the condensed phase compared to the 4-Br,2-Cl,5-F isomer [1]. The ortho-bromine can participate in intramolecular halogen bonding with the carboxylic acid proton, potentially affecting both boiling point and vapor pressure. While the overlapping uncertainty ranges (±42.0 °C for predicted values) necessitate caution in interpretation, the central value difference is consistent with the known ortho effect in halogenated benzoic acids, where ortho-substituents alter both acidity and intermolecular association tendencies. For industrial procurement involving distillation-based purification or large-scale handling where vapor pressure matters, this thermophysical distinction may influence process engineering decisions.

Thermophysical properties Intermolecular interactions Process chemistry

Optimal Application Scenarios for 2-Bromo-4-chloro-5-fluorobenzoic acid Stemming from Verified Differentiation Evidence


Pharmaceutical Intermediate for SGLT2 Inhibitor Synthesis Requiring Sequential Cross-Coupling

2-Bromo-4-chloro-5-fluorobenzoic acid has been identified as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors under investigation for diabetes therapy . The ortho-bromine enables the first chemoselective Suzuki–Miyaura coupling to install an aryl or heteroaryl group, while the para-chlorine can be subsequently functionalized (or retained for its electronic effect), and the meta-fluorine remains as a metabolically stable substituent that enhances binding affinity through its electron-withdrawing effect. The enhanced acidity (pKa 2.28) ensures the carboxylic acid group remains ionized under physiological conditions, which can be exploited for salt formation or prodrug strategies. The LogP of ~2.94 provides a balanced lipophilicity profile suitable for oral bioavailability optimization. In this application, regioisomeric analogs (e.g., 4-bromo-2-chloro-5-fluorobenzoic acid) would yield different connectivity in the biaryl products, potentially abolishing SGLT2 inhibitory activity.

Agrochemical Building Block for Halogenated Herbicide and Fungicide Lead Optimization

The compound's trihalogenated scaffold is valuable for constructing agrochemical candidates, particularly herbicides and fungicides, where halogenation patterns critically influence target-site binding and metabolic stability [1]. The three distinct halogens provide a platform for systematic structure-activity relationship (SAR) exploration: the bromine can be replaced via cross-coupling to introduce diverse aryl/heteroaryl fragments, the chlorine can be retained as a pharmacophoric element common to many commercial herbicides, and the fluorine enhances metabolic stability while modulating lipophilicity. The pKa differentiation (2.28 vs. 2.62 for non-fluorinated analogs) may influence foliar uptake and phloem mobility, which are pH-dependent processes in plant physiology. For procurement in agrochemical discovery programs, the specific 2-Br,4-Cl,5-F pattern enables synthetic strategies that analogs lacking one halogen or bearing different regiochemistry cannot support.

Medicinal Chemistry Scaffold for Fragment-Based Drug Discovery Requiring Orthogonal Reactive Handles

In fragment-based drug discovery (FBDD) and parallel library synthesis, 2-bromo-4-chloro-5-fluorobenzoic acid serves as a privileged scaffold because it provides two sequentially addressable cross-coupling sites (Br then Cl) and a metabolically stabilizing fluorine atom, all on a compact benzoic acid core (MW 253.45) . The carboxylic acid group serves as an anchor point for amide coupling or esterification to attach the fragment to a target-oriented scaffold. The well-established reactivity hierarchy (Br >> Cl >> F) allows medicinal chemists to perform a first diversification at the ortho position via Suzuki coupling, then a second diversification at the para position using more forcing conditions or alternative coupling technologies (e.g., Buchwald–Hartwig amination of the aryl chloride), all while the fluorine remains untouched. This sequential derivatization capability, combined with the favorable LogP (2.94) and TPSA (37.3 Ų), enables efficient exploration of chemical space around a central pharmacophore. Non-brominated analogs (e.g., 4-chloro-2-fluorobenzoic acid) lack the most reactive cross-coupling handle, while non-fluorinated analogs have higher pKa and different metabolic stability profiles.

Coordination Polymer and Metal-Organic Framework (MOF) Precursor Leveraging Multiple Halogen Bonding Sites

The carboxylic acid functionality combined with three halogen substituents of differing polarizability (Br > Cl > F) makes this compound a candidate precursor for constructing halogen-bonded co-crystals and coordination polymers . The ortho-bromine provides a strong halogen-bond donor (σ-hole magnitude increases with halogen polarizability), the para-chlorine offers a secondary halogen-bonding site, and the fluorine can participate in C–F···H–C hydrogen bonding interactions. The pKa of 2.28 facilitates deprotonation under mild basic conditions to generate the carboxylate ligand for metal coordination. The boiling point difference versus regioisomers (ΔBP ~10 °C) reflects distinct intermolecular interaction energetics that would manifest in crystal packing and framework stability. This application exploits the unique combination and spatial arrangement of three different halogens, which is not available from any simpler analog or regioisomer.

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